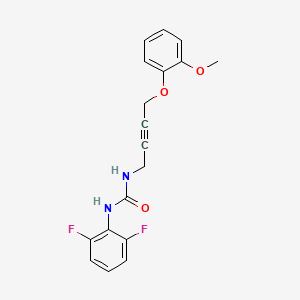

![molecular formula C22H24N6O3 B2610585 ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate CAS No. 1396869-19-4](/img/structure/B2610585.png)

ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

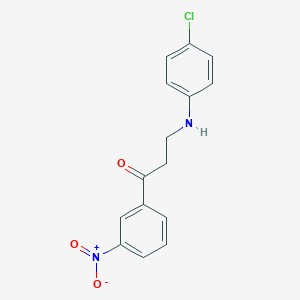

“Ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also features a 1,2,3-triazole ring, which is known to contribute to various biological activities .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Compounds with the triazole-pyrimidine hybrid structure, including our subject compound, have shown promising results as potential neuroprotective and anti-neuroinflammatory agents. They have been evaluated for their ability to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. These compounds have demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells .

Synthesis of Piperidine Derivatives

The piperidine moiety of the compound is a key structural element in medicinal chemistry. Recent advances in the synthesis of piperidine derivatives have highlighted the importance of such compounds in drug design. They are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry due to their wide range of biological activities .

Anticancer Activity

Triazole derivatives, such as the compound , have been studied for their anticancer properties. Detailed biological studies suggest that certain triazole compounds can induce apoptosis in cancer cells, such as BT-474 breast cancer cells. This is achieved by inhibiting colony formation in a concentration-dependent manner, which is a promising avenue for cancer treatment .

Inhibition of Fibroblast Proliferation

The compound has been found to inhibit key receptors like PDGFR, FGFR, and VEGFR, which are involved in fibroblast proliferation, migration, and transformation. This property is particularly useful in the treatment of idiopathic pulmonary fibrosis (IPF), where excessive fibroblast activity leads to lung tissue scarring .

Neurodegenerative Disease Research

Research into neurodegenerative diseases such as Parkinson’s and Alzheimer’s has benefited from compounds like ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate. These compounds have shown the ability to reduce the aggregation of proteins like alpha-synuclein, which is implicated in the pathology of these diseases .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of a robust synthetic route enabling the incorporation of diverse functional groups is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name |

ethyl 4-[(1-phenyl-5-pyridin-2-yltriazole-4-carbonyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-2-31-22(30)27-14-11-16(12-15-27)24-21(29)19-20(18-10-6-7-13-23-18)28(26-25-19)17-8-4-3-5-9-17/h3-10,13,16H,2,11-12,14-15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBNRNDNMCXFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2610502.png)

![N-(4-fluorobenzyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2610511.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2610512.png)

![Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate](/img/structure/B2610514.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2610518.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2610519.png)

![2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2610520.png)

![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate](/img/structure/B2610523.png)

![N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2610524.png)